Allyl methyl tetrasulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

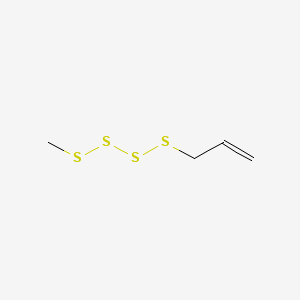

Methyl 2-propenyl tetrasulfide, also known as allyl methyl tetrasulfide, belongs to the class of organic compounds known as allyl sulfur compounds. Allyl sulfur compounds are compounds containing an allylsulfur group, with the general structure H2C(=CH2)CS. Methyl 2-propenyl tetrasulfide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, methyl 2-propenyl tetrasulfide is primarily located in the cytoplasm. Outside of the human body, methyl 2-propenyl tetrasulfide can be found in onion-family vegetables. This makes methyl 2-propenyl tetrasulfide a potential biomarker for the consumption of this food product.

Analyse Des Réactions Chimiques

Oxidative Degradation in Atmospheric Conditions

The compound undergoes OH radical-initiated oxidation, forming peroxy radicals (ROO- ) as primary intermediates. Key steps include:

-

Pre-reactive complex formation : OH addition occurs via a pre-reactive complex at terminal carbons (C1 or C2 positions), followed by O₂ incorporation to generate peroxy radicals .

-

Radical isomerization : Intramolecular hydrogen shifts in peroxy radicals lead to alkoxy radicals (RO- ), which decompose via C–S or C–C bond cleavage.

-

Product formation : Major products include formaldehyde (CH₂O), sulfur monoxide (SO), and hydroperoxides (e.g., HOOCH₂SCHO) .

Table 1: Observed oxidation products of allyl methyl tetrasulfide analogs

| Product | Pathway | Reference |

|---|---|---|

| Formaldehyde (CH₂O) | C–C bond cleavage | |

| Sulfur monoxide (SO) | S–C bond cleavage | |

| Hydroperoxides | Radical recombination |

Microbial Degradation Pathways

Bacterial enzymes (e.g., DMSP lyases) catalyze the breakdown of this compound into volatile sulfur compounds:

-

Deallylation : Cleavage of the allyl group yields methylthiol (CH₃SH) and allyl thiol (CH₂=CHCH₂SH) .

-

Oxidative dimerization : Allyl thiol reacts with atmospheric oxygen to form polysulfides:

2 CH₂=CHCH₂SH + O₂ → CH₂=CHCH₂–Sₙ–CH₂CH=CH₂ + H₂O -

Metathesis reactions : Trisulfides undergo sulfur exchange to form tetrasulfides .

Table 2: Microbial degradation products

| Organism | Products Detected | Key Enzymes |

|---|---|---|

| Phaeobacter inhibens | Allyl methyl trisulfide, Diallyl disulfide | DmdA, DddP |

| Dinoroseobacter shibae | Dimethyl tetrasulfide | DMSP demethylase |

Thermal Decomposition

At elevated temperatures (>100°C), this compound undergoes homolytic S–S bond cleavage:

-

Radical formation :

CH₂=CHCH₂–S₄–CH₃ → CH₂=CHCH₂S- + - S₃CH₃ -

Secondary reactions : Radicals recombine to form lower polysulfides (e.g., allyl methyl trisulfide) or release sulfur atoms .

Reactivity with Nucleophiles

The allyl group participates in nucleophilic substitution reactions:

-

Thiol-disulfide exchange : Reaction with thiols (RSH) replaces the tetrasulfide chain:

CH₂=CHCH₂–S₄–CH₃ + RSH → CH₂=CHCH₂–S–R + CH₃–S₃–SH -

Electrophilic addition : The allyl moiety reacts with electrophiles (e.g., halogens) at the double bond .

Stability and Environmental Fate

Propriétés

Numéro CAS |

90195-83-8 |

|---|---|

Formule moléculaire |

C4H8S4 |

Poids moléculaire |

184.4 g/mol |

Nom IUPAC |

3-(methyltetrasulfanyl)prop-1-ene |

InChI |

InChI=1S/C4H8S4/c1-3-4-6-8-7-5-2/h3H,1,4H2,2H3 |

Clé InChI |

BHIKXWJMZCALEK-UHFFFAOYSA-N |

SMILES |

CSSSSCC=C |

SMILES canonique |

CSSSSCC=C |

Key on ui other cas no. |

90195-83-8 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.